Product packaging for 4-Cyano-N-(pyridin-3-yl)benzamide(Cat. No.:CAS No. 1016869-45-6)

4-Cyano-N-(pyridin-3-yl)benzamide

Cat. No.: B3023975
CAS No.: 1016869-45-6
M. Wt: 223.23 g/mol
InChI Key: OMHXOAPLNZOELY-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) and Pyridine (B92270) Chemical Scaffolds in Organic Chemistry

Benzamide, the amide derivative of benzoic acid, and its derivatives are fundamental structures in organic and medicinal chemistry. wikipedia.org The benzamide moiety is a key feature in numerous approved drugs, highlighting its importance as a pharmacophore. Similarly, the pyridine ring, a nitrogen-containing heterocycle, is a privileged scaffold in drug discovery, known for its ability to engage in various biological interactions. researchgate.netbldpharm.com The combination of these two scaffolds in N-(pyridin-3-yl)benzamide creates a molecule with a rich chemical space for derivatization and a high potential for biological activity.

The specific linkage between the benzoyl group and the 3-position of the pyridine ring in N-(pyridin-3-yl)benzamides has been shown to be crucial for their biological effects. This particular arrangement has been explored in the development of inhibitors for various enzymes. sigmaaldrich.com

Historical Perspective on Cyano-Substituted Benzamides in Chemical Sciences

The introduction of a cyano (-C≡N) group into organic molecules has a long history in chemical sciences, often utilized to modulate a compound's polarity, metabolic stability, and receptor-binding affinity. Historically, the synthesis of aromatic nitriles, including cyanobenzamides, has been a subject of significant research. Early methods often involved multi-step processes.

More contemporary approaches have focused on more direct and efficient syntheses. For instance, the use of cyanoguanidine as a reagent for the direct Friedel-Crafts carboxamidation of arenes represents a significant advancement in the synthesis of benzamide compounds. acs.org While not specific to 4-Cyano-N-(pyridin-3-yl)benzamide, this development is part of the broader history of synthesizing substituted benzamides. The study of cyano-substituted compounds gained further momentum with the discovery that the cyano group can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule.

Overview of Research Trajectories for N-(Pyridin-3-yl)benzamide Derivatives in Academic Inquiry

Research into N-(pyridin-3-yl)benzamide derivatives has followed several promising trajectories, primarily in the field of medicinal chemistry. One significant area of investigation has been their role as enzyme inhibitors. For example, a series of N-(pyridin-3-yl)benzamides have been synthesized and evaluated as selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), an important target for cardiovascular diseases. sigmaaldrich.com

More recently, complex derivatives of N-(pyridin-3-yl)benzamide have been explored as potent inhibitors of cyclin-dependent kinase 7 (CDK7). acs.orgresearchgate.net These studies highlight the versatility of the N-(pyridin-3-yl)benzamide scaffold in designing targeted therapies for diseases such as cancer and autosomal dominant polycystic kidney disease. acs.orgresearchgate.netnih.gov The synthesis of various derivatives allows for the fine-tuning of their biological activity and specificity. researchgate.net The 4-cyano substitution, in particular, is a strategic modification intended to enhance the potency and selectivity of these compounds.

Strategic Retrosynthesis and Initial Synthetic Approaches

The retrosynthetic analysis of this compound identifies the amide bond as the most logical point for disconnection. This primary disconnection breaks the target molecule into two key synthons: a 4-cyanobenzoyl cation equivalent and a 3-aminopyridine (B143674) nucleophile.

Retrosynthetic Pathway:

  • Target Molecule: this compound
  • Key Disconnection: Amide C-N bond
  • Synthons: 4-cyanobenzoyl cation and 3-pyridyl amine anion
  • Practical Starting Materials: 4-Cyanobenzoic acid (or its derivatives like acyl chlorides and esters) and 3-Aminopyridine.
  • This analysis suggests that the most direct and convergent synthetic approach is the formation of the amide bond by coupling a derivative of 4-cyanobenzoic acid with 3-aminopyridine. This forward synthesis is a common and well-established method for creating benzamide structures. Alternative strategies might involve forming the benzamide core first, using a precursor like 4-halobenzoic acid, and then introducing the cyano group in a later step.

    Amidation Reactions for Benzamide Core Formation

    The creation of the central benzamide linkage is a critical step in the synthesis of this compound. Several reliable amidation protocols can be employed, primarily revolving around the reaction of a carboxylic acid derivative with an amine.

    Coupling of 4-Cyanobenzoic Acid Derivatives with 3-Aminopyridine

    The direct coupling of 4-cyanobenzoic acid with 3-aminopyridine is a highly efficient method that utilizes a range of coupling reagents to activate the carboxylic acid. These reagents facilitate the formation of a reactive intermediate that is readily attacked by the nucleophilic amino group of 3-aminopyridine. This type of acylation reaction, where a hydrogen atom of an amino group is replaced by an acyl group, results in the formation of the desired amide. ncert.nic.in The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction, shifting the equilibrium towards the product. ncert.nic.in

    Common Coupling Reagents and Conditions:

    Coupling ReagentActivating MechanismTypical Conditions
    Carbodiimides (e.g., DCC, EDC)Forms an O-acylisourea intermediateInert solvent (DCM, DMF), Room temperature
    Phosphonium (B103445) Salts (e.g., BOP, PyBOP)Forms an activated phosphonium esterAprotic solvent (DMF, MeCN), Base (DIPEA)
    Uronium/Aminium Salts (e.g., HATU, HBTU)Forms an activated uronium esterAprotic solvent (DMF), Base (DIPEA, NMM)
    Ethyl ChloroformateForms a mixed anhydride (B1165640) intermediateAnhydrous solvent (CHCl₃), Base (Triethylamine), Low temperature (-5 to 0°C)

    For instance, a general procedure might involve reacting 4-cyanobenzoic acid with ethyl chloroformate and a base like triethylamine (B128534) to form a mixed anhydride. This reactive intermediate is then treated with 3-aminopyridine to yield this compound. frontiersin.org

    Alternative Amidation Protocols (e.g., Ester Aminolysis, Acid Chloride Routes)

    Beyond direct coupling, other classical methods offer robust alternatives for forming the benzamide core.

    Acid Chloride Routes: This is one of the most common and effective methods for amide synthesis. ncert.nic.in The process involves two steps:

    Activation: 4-Cyanobenzoic acid is converted to the highly reactive 4-cyanobenzoyl chloride. This is typically achieved by reacting the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

    Coupling: The resulting 4-cyanobenzoyl chloride is then reacted with 3-aminopyridine. This nucleophilic acyl substitution reaction is often rapid and high-yielding. A base such as pyridine or triethylamine is usually added to scavenge the HCl byproduct. ncert.nic.in

    Ester Aminolysis: Aminolysis involves the reaction of an ester with an amine to form an amide. chemistrysteps.com In this context, an ester of 4-cyanobenzoic acid (e.g., methyl 4-cyanobenzoate) would be reacted with 3-aminopyridine.

    This reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com However, the alkoxy group of the ester is a poorer leaving group compared to the chloride of an acyl chloride, making this reaction generally slower and often requiring heat or catalysis. chemistrysteps.com While not always the most efficient method for small-scale synthesis, it can be advantageous in certain industrial processes. researchgate.netnih.gov Enzymatic catalysis, using enzymes like lipases, has been explored to facilitate aminolysis under milder conditions. researchgate.netresearchgate.net

    Comparison of Amidation Protocols:

    MethodAdvantagesDisadvantages
    Direct Coupling One-pot procedure, mild conditions, high yieldsReagents can be expensive and moisture-sensitive
    Acid Chloride Route High reactivity, generally high yields, cost-effective reagents (SOCl₂)Requires two steps, generates corrosive HCl byproduct
    Ester Aminolysis Milder than acid chloride route, useful for specific substratesOften slow, may require heat or catalysts, equilibrium can be unfavorable

    Introduction of the Cyano Moiety at the 4-Position of the Benzoyl Ring

    Cyano-Functionalization via Aromatic Substitution Reactions

    Traditional methods for introducing a cyano group onto an aromatic ring can be employed.

    Sandmeyer Reaction: This classic reaction involves the diazotization of an aromatic amine followed by treatment with a copper(I) cyanide salt. The synthetic sequence would be:

    Synthesis of 4-amino-N-(pyridin-3-yl)benzamide.

    Conversion of the 4-amino group to a diazonium salt using nitrous acid (generated from NaNO₂ and a strong acid like HCl) at low temperatures.

    Reaction of the diazonium salt with CuCN to introduce the cyano group at the 4-position. This method is a powerful way to introduce a cyano group where direct nucleophilic substitution is not feasible. ncert.nic.in

    Rosenmund-von Braun Reaction: This reaction involves the direct nucleophilic substitution of an aryl halide with a copper(I) cyanide salt, typically at elevated temperatures. nih.govstackexchange.com Starting with 4-bromo-N-(pyridin-3-yl)benzamide, heating it with a stoichiometric amount of CuCN in a high-boiling polar solvent like DMF or NMP would yield the target compound. While effective, this method often requires harsh conditions and superstoichiometric amounts of toxic cyanide reagents. nih.gov

    Palladium-Catalyzed Cyanation Reactions

    Modern organometallic chemistry offers a milder and more versatile alternative to traditional methods through palladium-catalyzed cross-coupling reactions. nih.gov This approach has gained favor due to its milder reaction conditions, improved functional group tolerance, and often higher yields. nih.govnih.gov

    The reaction involves coupling an aryl halide or triflate (e.g., 4-bromo-N-(pyridin-3-yl)benzamide) with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

    Key Components of Palladium-Catalyzed Cyanation:

    ComponentExamplesRole
    Aryl Halide 4-Bromo-N-(pyridin-3-yl)benzamide, 4-Iodo-N-(pyridin-3-yl)benzamideElectrophilic coupling partner
    Cyanide Source Zn(CN)₂, K₄[Fe(CN)₆], KCN, NaCN, Acetone (B3395972) cyanohydrinProvides the cyano nucleophile. Non-toxic sources like K₄[Fe(CN)₆] are preferred for safety. nih.gov
    Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Source of the active Pd(0) catalyst
    Ligand Phosphine ligands (e.g., XPhos, SPhos, t-Bu₃P)Stabilizes the palladium center and facilitates the catalytic cycle

    This catalytic method has proven effective for a wide range of aryl chlorides and bromides. nih.govorganic-chemistry.org The use of less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) has made the process safer and more industrially relevant. nih.govstackexchange.com These reactions typically proceed under milder conditions than the Rosenmund-von Braun reaction and exhibit broad substrate scope. nih.gov

    Structure

    2D Structure

    Chemical Structure Depiction
    molecular formula C13H9N3O B3023975 4-Cyano-N-(pyridin-3-yl)benzamide CAS No. 1016869-45-6

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    4-cyano-N-pyridin-3-ylbenzamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H9N3O/c14-8-10-3-5-11(6-4-10)13(17)16-12-2-1-7-15-9-12/h1-7,9H,(H,16,17)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OMHXOAPLNZOELY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)C#N
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H9N3O
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    223.23 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Spectroscopic and Crystallographic Elucidation of 4 Cyano N Pyridin 3 Yl Benzamide Molecular Structure

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

    High-resolution NMR spectroscopy is a powerful tool for elucidating the precise connectivity and chemical environment of atoms within a molecule.

    ¹H NMR Chemical Shift Assignments and Spin-Spin Coupling Analysis

    ¹³C NMR Spectral Interpretation and Quaternary Carbon Analysis

    Specific experimental ¹³C NMR spectral data for 4-Cyano-N-(pyridin-3-yl)benzamide, which would allow for the identification of all carbon atoms, including the crucial quaternary carbons of the cyano group, the amide carbonyl, and the substituted aromatic carbons, could not be located in publicly accessible scientific databases.

    Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structural Confirmation

    While 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for the unambiguous assignment of complex molecular structures, no published studies employing these methods for this compound were found. Such analyses would be instrumental in confirming the connectivity between the pyridinyl and benzamide (B126) fragments.

    Vibrational Spectroscopy (Infrared and Raman)

    Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

    Characterization of Amide, Cyano, and Pyridine (B92270) Functionalities via Characteristic Stretching and Bending Modes

    Specific experimental infrared (IR) and Raman spectra for this compound are not available in the surveyed literature. Hypothetically, the IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide (Amide I band), and the C-N stretching and N-H bending (Amide II band). The cyano group would be expected to show a sharp, intense stretching vibration. The pyridine ring would present a series of characteristic C-H and C=C/C=N stretching and bending vibrations.

    High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

    HRMS is a critical technique for determining the elemental composition of a molecule through the precise measurement of its mass. A search for high-resolution mass spectrometry data, including exact mass determination and fragmentation analysis for this compound, did not yield any specific experimental results. Such data would provide definitive confirmation of the compound's molecular formula and offer insights into its fragmentation patterns under mass spectrometric conditions.

    Single-Crystal X-ray Diffraction Analysis

    Determination of Crystal System and Space Group

    The determination of the crystal system and space group is the foundational step in crystal structure analysis. The crystal system classifies the crystal based on its lattice parameters (the lengths of the unit cell edges and the angles between them), while the space group describes the symmetry elements present in the crystal structure. Without experimental diffraction data, these fundamental crystallographic parameters for this compound remain unknown.

    Analysis of Molecular Conformation and Dihedral Angles within the this compound Molecule

    A detailed analysis of the molecular conformation would involve examining the spatial arrangement of the atoms in a single molecule of this compound. This includes the planarity of the pyridinyl and benzonitrile (B105546) rings and the torsion or dihedral angles between these rings and the central amide linkage. This information is critical for understanding the molecule's intrinsic shape and potential for conformational polymorphism.

    Detailed Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

    Hydrogen bonding is a particularly strong and directional intermolecular force that often plays a dominant role in the crystal engineering of organic molecules. A detailed analysis would involve identifying all potential hydrogen bond donors (such as the amide N-H group) and acceptors (such as the cyano nitrogen, the amide carbonyl oxygen, and the pyridinyl nitrogen) and characterizing the geometry and connectivity of the resulting hydrogen-bonding network. This would include both intramolecular hydrogen bonds within a single molecule and intermolecular hydrogen bonds that link neighboring molecules.

    Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

    In the absence of the necessary experimental data for this compound, a definitive and detailed discussion on these crucial structural aspects is not possible. Further research involving the synthesis of single crystals of this compound and their analysis by X-ray diffraction would be required to provide the information needed for the comprehensive elucidation of its molecular and supramolecular structure as outlined.

    Chemical Reactivity and Functional Group Transformations of the 4 Cyano N Pyridin 3 Yl Benzamide Scaffold

    Reactivity at the Cyano Group

    The cyano group (C≡N) is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic. This inherent reactivity allows for a range of transformations, including reduction, nucleophilic addition, and hydrolysis.

    Selective Reduction Reactions to Amine Derivatives

    The reduction of the nitrile functionality in 4-Cyano-N-(pyridin-3-yl)benzamide to a primary amine (-(CH₂)NH₂) is a significant transformation that introduces a flexible and basic amino group. This conversion can be achieved through various reducing agents. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, leading to the formation of an intermediate imine anion, which is further reduced to the primary amine after an aqueous workup. openstax.org

    Catalytic hydrogenation is another viable method for the reduction of nitriles. This typically involves the use of a metal catalyst such as Raney nickel, platinum, or rhodium, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be crucial to prevent side reactions, such as the formation of secondary or tertiary amines.

    Table 1: General Conditions for Nitrile Reduction

    Reagent/CatalystSolventGeneral ConditionsProduct
    Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)Reflux followed by aqueous workupPrimary Amine
    Raney NickelMethanol/AmmoniaHigh pressure H₂ gas, elevated temperaturePrimary Amine
    Platinum(IV) oxide (PtO₂)Ethanol (B145695)H₂ gasPrimary Amine

    Nucleophilic Addition Reactions to the Nitrile Functionality

    The electrophilic carbon atom of the cyano group is susceptible to attack by various nucleophiles. nih.gov Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the nitrile to form, after hydrolysis of the intermediate imine, a ketone. masterorganicchemistry.com For instance, the reaction of this compound with a Grignard reagent like methylmagnesium bromide would be expected to yield, after acidic workup, a 4-acetyl-N-(pyridin-3-yl)benzamide derivative. The reaction is typically carried out in an anhydrous ether solvent. masterorganicchemistry.comyoutube.com

    The reactivity of the nitrile group can be influenced by adjacent electron-withdrawing groups, which can enhance the electrophilicity of the carbon atom. nih.gov The benzamide (B126) and pyridine (B92270) moieties in the target molecule can modulate this reactivity.

    Hydrolysis Pathways Leading to Carboxylic Acid Derivatives

    The cyano group can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. google.comresearchgate.net This two-step process first involves the hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. openstax.org

    Base-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). openstax.orggoogle.com The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. The resulting product, upon acidification, is the carboxylic acid, 4-carboxy-N-(pyridin-3-yl)benzamide.

    Acid-catalyzed hydrolysis is generally performed by heating the nitrile in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in water. researchgate.netumich.edu The acid protonates the nitrogen atom of the nitrile, increasing the electrophilicity of the carbon and facilitating the attack by water.

    The conditions of the hydrolysis can be controlled to selectively stop at the amide stage. For example, using milder conditions, such as hydrogen peroxide in a basic solution, can favor the formation of the 4-carbamoyl-N-(pyridin-3-yl)benzamide.

    Table 2: Hydrolysis of Cyanopyridines

    ReagentConditionsPrimary ProductReference
    NaOH (aq)50-80 °CCarboxylic Acid google.com
    H₂SO₄ (aq)HeatingCarboxylic Acid researchgate.net
    H₂O₂ / NaOHMildAmide openstax.org
    Metal OxidesReflux in waterAmide or Carboxylic Acid Chelate oup.com

    Reactions of the Pyridine Nitrogen

    The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center. This allows for reactions such as N-oxidation and quaternization, which can significantly alter the electronic properties and reactivity of the pyridine ring.

    N-Oxidation Reactions for Modulating Electronic Properties

    The pyridine nitrogen can be oxidized to form a pyridine N-oxide derivative. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, often in the presence of a carboxylic acid like acetic acid, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.comgoogle.com The formation of the N-oxide has a profound effect on the electronic properties of the pyridine ring. It increases the electron density at the 2- and 4-positions, making them more susceptible to nucleophilic attack, while simultaneously deactivating the ring towards electrophilic substitution.

    For 3-substituted pyridines, N-oxidation can influence the reactivity of the substituents. In the case of 3-cyanopyridine, a close analog to the pyridine moiety in the target molecule, oxidation with hydrogen peroxide in the presence of sulfuric acid and a catalyst can yield 3-cyano-pyridine N-oxide. google.compatsnap.com This suggests that this compound would undergo a similar transformation to yield 4-Cyano-N-(1-oxido-pyridin-1-ium-3-yl)benzamide.

    Quaternization Reactions to Form Pyridinium (B92312) Salts

    The nucleophilic pyridine nitrogen can react with alkyl halides or other electrophilic agents to form quaternary pyridinium salts. nih.govrsc.org This reaction involves the formation of a new carbon-nitrogen bond, and the pyridine nitrogen becomes positively charged. Quaternization significantly activates the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic attack. google.com

    For instance, reacting this compound with an alkyl halide like methyl iodide in a suitable solvent such as ethanol or acetone (B3395972) would lead to the formation of the corresponding N-methylpyridinium iodide salt. nih.gov The reaction conditions, including the nature of the alkylating agent and the solvent, can be varied to control the rate and efficiency of the quaternization process. umich.edunih.gov

    Table 3: General Conditions for Pyridine Quaternization

    Alkylating AgentSolventGeneral ConditionsProduct
    Alkyl Halide (e.g., CH₃I)Ethanol, AcetoneRefluxPyridinium Halide Salt
    Alkyl TosylateDichloromethaneRoom TemperaturePyridinium Tosylate Salt
    Acrylamide/AcidWaterAcidic pH2-Carbamoylethyl Pyridinium Salt

    Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzamide and Pyridine Rings

    The reactivity of the two aromatic systems within this compound towards aromatic substitution is markedly different. The benzamide ring is substituted with a powerful electron-withdrawing cyano group. This group deactivates the ring towards electrophilic aromatic substitution, making reactions like nitration, halogenation, or Friedel-Crafts acylation challenging. Any substitution would be directed to the meta position relative to the cyano group (and ortho to the amide). Conversely, the strong deactivation by the cyano group, coupled with the presence of a potential leaving group, could render the benzoyl ring susceptible to nucleophilic aromatic substitution (SNAr).

    The pyridine ring, being an electron-deficient heterocycle, is also generally deactivated towards electrophilic attack. However, the nitrogen atom can be protonated or coordinated to a Lewis acid, further deactivating the ring. When substitution does occur, it typically favors the 3- and 5-positions. In the case of this compound, the pyridine ring is already substituted at the 3-position by the amide nitrogen. This nitrogen atom, being part of an amide, is less activating than an amino group due to the resonance with the carbonyl.

    Nucleophilic aromatic substitution on the pyridine ring of this scaffold is a more plausible transformation. The inherent electron deficiency of the pyridine ring facilitates attack by nucleophiles, particularly at the 2- and 6-positions, which are ortho and para to the ring nitrogen. The presence of the amide substituent at the 3-position would further influence the regioselectivity of such reactions.

    Detailed studies on the specific substitution reactions for this compound are not extensively documented in publicly available literature, preventing the creation of a detailed data table of experimental results.

    Computational Chemistry and Theoretical Investigations of 4 Cyano N Pyridin 3 Yl Benzamide

    Quantum Chemical Calculations for Electronic Structure and Properties

    Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Cyano-N-(pyridin-3-yl)benzamide, these studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

    Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A DFT study on this compound would typically involve calculations of its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

    Furthermore, DFT calculations can predict various spectroscopic properties, including infrared (IR), Raman, and UV-Visible spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

    Table 1: Hypothetical DFT-Calculated Properties for this compound

    PropertyHypothetical ValueSignificance
    HOMO Energy-Indicates the ability to donate an electron.
    LUMO Energy-Indicates the ability to accept an electron.
    HOMO-LUMO Gap-Relates to chemical reactivity and stability.
    Dipole Moment-Provides insight into the molecule's polarity.
    Key Vibrational Frequencies (cm⁻¹)-Corresponds to specific bond stretching and bending.

    Note: The table above is for illustrative purposes only, as no published data exists for this specific compound.

    Molecules with rotatable bonds, such as the amide linkage in this compound, can exist in different spatial arrangements known as conformers. A conformer analysis would identify the various possible three-dimensional structures of the molecule. Subsequent energy minimization studies would determine the relative stability of these conformers, identifying the most energetically favorable (ground-state) conformation. This information is crucial for understanding how the molecule might interact with biological targets or other molecules.

    An electrostatic potential (ESP) surface map provides a visual representation of the charge distribution on the surface of a molecule. By mapping the electrostatic potential, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. This analysis is a powerful tool for predicting how this compound might interact with other molecules and for forecasting its sites of chemical reactivity.

    Molecular Dynamics Simulations for Conformational Landscape Exploration and Flexibility Analysis

    Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations would allow for the exploration of its conformational landscape, providing a more comprehensive understanding of its flexibility and the transitions between different conformers. This is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

    In Silico Prediction of Reactivity and Elucidation of Reaction Pathways

    Computational tools can be employed to predict the reactivity of a molecule and to elucidate the mechanisms of potential chemical reactions. For this compound, this could involve modeling its behavior under various reaction conditions to predict reaction products and to calculate the energy barriers associated with different reaction pathways.

    Computational Assessment of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking, Halogen Bonding)

    The way molecules interact with each other governs their physical properties in the solid state and their binding affinity in biological systems. Computational methods can be used to identify and quantify the strength of various intermolecular interactions, such as hydrogen bonds, π-π stacking, and other non-covalent interactions that this compound might form. This information is critical for crystal engineering and for the rational design of new materials and therapeutic agents.

    Exploration of Molecular Interactions and Potential Biological Applications in Research Settings for 4 Cyano N Pyridin 3 Yl Benzamide Derivatives

    Ligand-Target Interaction Studies at a Molecular Level

    The unique chemical architecture of 4-Cyano-N-(pyridin-3-yl)benzamide derivatives allows for a variety of interactions with biological macromolecules. The cyano group can act as a hydrogen bond acceptor, while the pyridine (B92270) ring can participate in π-stacking and hydrogen bonding. The central amide linkage provides a rigid backbone and potential for hydrogen bonding as well. These features are crucial for the specific binding to enzymes and receptors.

    Investigation of Enzyme Active Site Binding and Inhibition Mechanisms

    Derivatives of N-(pyridin-3-yl)benzamide have been identified as potent and selective inhibitors of key enzymes. For instance, a series of N-(pyridin-3-yl)benzamides have been synthesized and evaluated for their ability to inhibit human aldosterone (B195564) synthase (CYP11B2), an important enzyme in steroidogenesis. nih.gov The most potent compounds in this series exhibited IC50 values in the nanomolar range (53-166 nM) for CYP11B2, while showing no significant inhibition of related enzymes such as CYP17 and CYP19, indicating a high degree of selectivity. nih.gov This selectivity is crucial for avoiding off-target effects in potential therapeutic applications.

    While specific studies on the 4-cyano derivative were not detailed, the general findings for the N-(pyridin-3-yl)benzamide class suggest that the pyridin-3-yl group is essential for binding to the active site of CYP11B2. The nitrogen atom of the pyridine ring is thought to coordinate with the heme iron atom in the enzyme's active site, a common mechanism for the inhibition of cytochrome P450 enzymes.

    In a different context, a 4'-cyano modified C-adenosine analog, GS-646939, has been studied for its inhibitory action against the RNA-dependent RNA polymerases (RdRps) of various respiratory viruses. nih.gov This nucleotide analog, after being converted to its active triphosphate form, acts as a chain terminator during viral RNA synthesis. nih.gov Modeling and biochemical data suggest that the 4'-cyano modification sterically hinders the translocation of the polymerase along the RNA template, thereby halting replication. nih.gov This provides a clear example of how a cyano group can be strategically placed to disrupt enzymatic function.

    Analysis of Receptor Allosteric Modulation and Orthosteric Binding Site Interactions

    The N-(pyridin-3-yl)benzamide scaffold has been found to interact with receptors, modulating their activity. High-throughput screening has identified N-pyridyl-3-benzamides as low micromolar agonists of the human transient receptor potential vanilloid 1 (TRPV1) receptor. nih.gov The TRPV1 receptor is an ion channel involved in pain and temperature sensation. The interaction of these benzamide (B126) derivatives with the receptor leads to its activation.

    Further research into this class of compounds led to the discovery that modifying the scaffold, for example by replacing the pyridine with a quinoline, can switch the activity from agonistic to antagonistic. nih.gov This highlights the subtle structure-activity relationships that govern the interaction of these molecules with receptor binding sites. While the specific binding mode of this compound at the TRPV1 receptor has not been detailed, the findings for the parent compound suggest a potential for orthosteric or allosteric interaction.

    In a related area, other cyano-containing compounds have been investigated for their receptor interactions. For example, S33138, a compound with a cyano group in a different molecular context, has been identified as a preferential antagonist of the dopamine (B1211576) D3 receptor over the D2 receptor, a desirable profile for potential antipsychotic agents. researchgate.net This demonstrates the utility of the cyano group in achieving receptor subtype selectivity.

    Development of Protein-Ligand Docking and Molecular Recognition Models

    To understand the interactions between benzamide derivatives and their biological targets at a molecular level, computational methods such as protein-ligand docking and molecular dynamics (MD) simulations are employed. For a series of N-ethyl-4-(pyridin-4-yl)benzamide-based inhibitors of Rho-associated kinase-1 (ROCK1), these methods have been used to elucidate critical interactions and binding affinities. nih.gov

    In these studies, the reliability of the docking poses was verified, and the final selected poses were used for more extensive MD simulations to observe the dynamic behavior of the ligand-protein complex. nih.gov The simulations, often run for nanoseconds, provide insights into the stability of the binding and the key amino acid residues involved in the interaction. nih.gov Furthermore, techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are used to build models that can predict the activity of new compounds based on their structural features. nih.gov These models create contour maps that indicate favorable and unfavorable regions for chemical modifications, guiding the design of more potent and selective inhibitors. nih.gov Such computational approaches are invaluable for the rational design of derivatives of this compound targeting specific enzymes or receptors.

    General Categories of Biological Activity Investigation in Preclinical Research Models

    The potential therapeutic applications of this compound derivatives are being explored in various preclinical research models, particularly in the areas of antimicrobial and antiviral research.

    Antimicrobial Research: Targeting Bacterial or Fungal Pathogen Metabolic Pathways

    The benzamide scaffold is present in a number of compounds with antimicrobial properties. Research has shown that N-(pyridin-3-yl)benzamides can exhibit antifungal and antibacterial activity. researchgate.net For instance, while N-(pyridin-2-yl)benzamides were found to be generally more active, N-(pyridin-3-yl)benzamides also showed activity against various mycobacterial species. researchgate.net

    In a study of other benzamide derivatives, 3-acetylbenzamide, produced by an actinomycete, demonstrated significant antifungal activity against Candida albicans and Aspergillus niger, with a minimum inhibitory concentration (MIC) of 31.25 μg/ml for both. nih.gov Scanning electron microscopy revealed that the compound caused damage to the cell membrane of C. albicans and the mycelium of A. niger. nih.gov

    While direct studies on the antimicrobial activity of this compound are not widely published, the known activity of related compounds suggests that it could be a promising area of investigation. The cyano group could potentially enhance activity or alter the spectrum of susceptible pathogens. The fact that a related compound, N-(4-Cyano-benz-yl)benzamide, is a derivative of an important pesticide intermediate further suggests the potential for biological activity in this domain. nih.gov

    Compound/ClassOrganism(s)ActivityReference
    3-AcetylbenzamideCandida albicansAntifungal (MIC: 31.25 µg/ml) nih.gov
    3-AcetylbenzamideAspergillus nigerAntifungal (MIC: 31.25 µg/ml) nih.gov
    N-(pyridin-2-yl)benzamidesMycobacteriaAntimycobacterial researchgate.net
    N-(pyridin-3-yl)benzamidesMycobacteriaAntimycobacterial researchgate.net

    Antiviral Research: Elucidation of Mechanisms of Viral Replication Inhibition

    The cyano group is a key feature in several antiviral compounds. As mentioned previously, the 4'-cyano modified C-adenosine analog GS-646939 is a potent inhibitor of the RNA-dependent RNA polymerases of several families of respiratory viruses. nih.gov Its mechanism of action involves chain termination of the nascent RNA strand and inhibition of polymerase translocation. nih.gov This provides a clear rationale for exploring other cyano-containing compounds, such as this compound, for antiviral activity.

    A review of antiviral cyanometabolites highlights that many natural products containing a cyano group exhibit antiviral properties, often targeting enveloped viruses like HIV, herpes simplex virus, and influenza viruses. researchgate.net While the mechanisms of action vary, they often involve the inhibition of key viral enzymes or interference with viral entry into host cells. researchgate.net These findings support the investigation of synthetic cyano-compounds like this compound and its derivatives as potential antiviral agents.

    CompoundVirus TargetMechanism of InhibitionReference
    GS-646939Respiratory RNA virusesChain termination and inhibition of RdRp translocation nih.gov

    Anticancer Research: Investigation of Pathways of Cell Growth Modulation or Apoptosis Induction

    Derivatives of this compound are a subject of significant interest in oncological research, with studies focusing on their ability to interfere with cancer cell proliferation and induce programmed cell death (apoptosis). The core structure, featuring a cyano-substituted benzamide linked to a pyridine ring, serves as a versatile scaffold for developing potent anticancer agents that target various molecular pathways.

    Research into related cyano-amide structures has revealed several mechanisms of action. For instance, a series of novel N-(4-cyano-1,3-oxazol-5-yl)sulfonamides demonstrated significant antiproliferative activity against a panel of 60 human cancer cell lines. nih.gov Further investigation suggested that a primary mechanism for their anticancer effect could be the disruption of microtubule formation. nih.govresearchgate.net This is a critical pathway for cell division, and its inhibition leads to cell cycle arrest and apoptosis. Comparative analysis showed a correlation with known microtubule-targeting agents like vinblastine (B1199706) and paclitaxel. nih.govresearchgate.net

    Another avenue of investigation involves the modulation of specific signaling proteins. Derivatives such as 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides have been identified as potent inhibitors of RET (Rearranged during Transfection) kinase. nih.gov RET kinase is a proto-oncogene whose aberrant activity drives the growth of certain types of thyroid and lung cancers. Inhibition of this kinase at both the molecular and cellular levels effectively halts the proliferation of cancer cells driven by RET mutations. nih.gov

    Furthermore, some derivatives are being explored for their ability to induce apoptosis directly. Studies on triterpenoid (B12794562) derivatives containing an azepano ring showed that one of the most cytotoxic compounds in the series acted primarily by inducing apoptosis (44.3%) and late apoptosis/necrosis (21.4%) in cancer cells. mdpi.com While structurally distinct from this compound, this highlights a key strategy in anticancer drug design that is applicable to this class of compounds. Research on other novel 3-cyano-2(1H)-pyridone derivatives has also identified compounds with potent inhibitory effects against human lung carcinoma cell lines. orientjchem.org

    The table below summarizes the findings from studies on related cyano-amide derivatives.

    Derivative ClassInvestigated Cancer Cell LinesProposed Mechanism of ActionReference
    N-(4-cyano-1,3-oxazol-5-yl)sulfonamidesNCI-60 PanelDisruption of microtubule formation nih.govresearchgate.net
    4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamidesRET-mutant cancer cellsInhibition of RET kinase activity nih.gov
    Azepanoallobetulinic acid amide derivativesVarious human cancer cell linesInduction of apoptosis mdpi.com
    3-cyano-2(1H)-pyridone derivativesHuman lung carcinoma (A549)Cytotoxic inhibition (mechanism under investigation) orientjchem.org

    Anti-Inflammatory Research: Molecular Mechanisms of Inflammatory Signaling Pathway Modulation

    The structural motifs within this compound are relevant to the design of novel anti-inflammatory agents. Research on structurally analogous compounds suggests that these molecules can modulate key pathways in the inflammatory cascade. A primary mechanism involves the inhibition of enzymes and signaling proteins that produce inflammatory mediators.

    One critical target in inflammatory diseases is the nuclear hormone receptor RORC2 (Retinoic Acid Receptor-Related Orphan Receptor C2). A potent and selective RORC2 inverse agonist, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, has demonstrated the ability to reduce the production of IL-17. acs.org IL-17 is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of autoimmune diseases. By inhibiting RORC2, this compound effectively suppresses a key inflammatory signaling pathway, leading to reduced inflammation in preclinical models. acs.org The cyano-benzamide portion of this molecule was found to be crucial for its potent activity. acs.org

    Other research on phenylacrylamide derivatives points towards the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation. nih.gov Selective inhibition of COX-2 is a major goal in anti-inflammatory drug development, as it can reduce inflammation without the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov Furthermore, studies have shown that related compounds can suppress the release of other inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins, which are mobilized during inflammatory processes. nih.gov

    The table below outlines potential molecular mechanisms for anti-inflammatory action based on related compounds.

    Compound Class/DerivativeTarget Pathway/MediatorPotential Therapeutic ApplicationReference
    3-cyano-N-(...)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamideRORC2 inverse agonism, IL-17 reductionAutoimmune diseases acs.org
    Phenylacrylamide derivativesInhibition of COX-2, TNF-α, and other cytokinesGeneral inflammatory conditions nih.gov

    Antioxidant Research: Studies on Free Radical Scavenging and Oxidative Stress Mitigation

    The benzamide scaffold is being actively investigated for its antioxidant properties. Oxidative stress, caused by an imbalance between the production of reactive oxygen species (free radicals) and the body's ability to neutralize them, is implicated in numerous diseases. Compounds that can scavenge free radicals and mitigate oxidative stress are of significant therapeutic interest.

    A study on a range of N-arylbenzamide derivatives evaluated their antioxidant capacity using established biochemical assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays. nih.gov The results showed that most of the tested benzamide systems exhibited improved antioxidant properties compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

    The research highlighted key structural features that enhance antioxidant activity. The presence of electron-donating groups, such as methoxy (B1213986) substituents, was found to have a positive influence. nih.gov More significantly, the introduction of hydroxyl (-OH) groups onto the benzamide structure dramatically enhanced its antioxidative features. nih.gov Computational analysis revealed that these hydroxyl groups become the primary site of reactivity for neutralizing free radicals. nih.gov In particular, a trihydroxy-substituted benzamide derivative was identified as a highly promising lead compound, demonstrating superior activity due to the stabilizing effect of intramolecular hydrogen bonding after radical formation. nih.gov This work strongly supports the strategy of using bisphenylamide structures as a foundation for designing potent antioxidants. nih.gov

    The table below details the findings on the antioxidant potential of benzamide derivatives.

    Assay TypeKey FindingsStructural Feature ImpactReference
    DPPHMost N-arylbenzamide derivatives showed improved free radical scavenging compared to BHT. nih.govHydroxy and methoxy groups enhance antioxidant capacity. nih.gov nih.gov
    FRAPConfirmed the antioxidant potential observed in the DPPH assay, with a trihydroxy derivative being most potent. nih.govProtonated forms of the compounds were shown to be better antioxidants than neutral forms. nih.gov nih.gov

    Development as Molecular Probes and Research Tools

    Radiolabeling Strategies for In Vitro and Ex Vivo Research Applications (e.g., PET Tracers)

    The this compound structure is suitable for modification into molecular probes for research, particularly for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique that requires radiolabeled tracers to visualize and quantify biological processes in real-time. The development of such tracers involves incorporating a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecule.

    One common strategy is the methylation of a precursor molecule using [¹¹C]methyl iodide or [¹¹C]methyl triflate. This method was successfully used in the synthesis of [¹¹C]CPPC ([5-cyano-N-(4-(4-[¹¹C]methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl) furan-2-carboxamide]), a PET radiotracer designed to image the CSF1R receptor, a specific marker for microglia. nih.gov The radiosynthesis of [¹¹C]CPPC can be performed with good radiochemical yield and high specific activity, producing a final product suitable for human injection under cGMP conditions. nih.gov

    Another strategy involves the incorporation of Fluorine-18, which has a longer half-life than Carbon-11, allowing for more complex imaging protocols. Examples of ¹⁸F-labeled tracers include [¹⁸F]florbetapir, which is used to image amyloid-β plaques in the brain and notably contains a pyridin-3-yl group similar to the parent compound. nih.gov The synthesis of such tracers often involves nucleophilic substitution on a precursor molecule with [¹⁸F]fluoride. These established radiolabeling techniques could be adapted for this compound derivatives to develop novel PET tracers for various biological targets. nih.gov

    The table below summarizes radiolabeling strategies applicable to developing derivatives of this compound as PET tracers.

    IsotopeLabeling PrecursorExample TracerTarget/ApplicationReference
    Carbon-11[¹¹C]Methyl Iodide/Triflate[¹¹C]CPPCCSF1R receptor (microglia imaging) nih.gov
    Fluorine-18[¹⁸F]Fluoride[¹⁸F]florbetapir (contains a pyridin-3-yl moiety)Amyloid-β plaques (Alzheimer's disease research) nih.gov
    Fluorine-18[¹⁸F]Fluoride(4S)-4-(3-[¹⁸F]fluoropropyl)-l-glutamic acid ([¹⁸F]F-FSPG)System xc- transporter (antioxidant pathways) nih.gov

    Application in Biochemical Assays for Target Identification and Validation

    This compound and its derivatives serve as valuable tool compounds in biochemical assays for identifying and validating new molecular targets. The specific chemical features of the molecule, particularly the cyano group and the pyridine ring, are crucial for its interaction with proteins and enzymes, allowing it to modulate their activity.

    These compounds are frequently used in enzyme-linked immunosorbent assays (ELISAs) and other kinase assays to screen for inhibitory activity. For example, derivatives have been evaluated in ELISA-based kinase assays to identify potent inhibitors of the RET kinase, a key target in cancer therapy. nih.gov Similarly, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have been employed to quantify the binding and functional activity of cyano-benzamide derivatives on targets like the RORC2 nuclear receptor. acs.org These assays provide quantitative data on the potency (e.g., IC₅₀ or EC₅₀ values) of the compounds, which is essential for establishing structure-activity relationships and optimizing lead compounds.

    In addition to target-based assays, these molecules are used in cell-based functional assays. For instance, an IL-17 inhibition assay using human peripheral blood mononuclear cells can validate the biological effect of a RORC2 inhibitor identified in a primary screen. acs.org For antioxidant research, biochemical assays like the DPPH and FRAP methods are used to directly measure the free radical scavenging and reducing capacity of benzamide derivatives. nih.gov These applications demonstrate the utility of this compound derivatives as chemical probes to investigate biological pathways and validate the therapeutic potential of new molecular targets.

    The table below lists biochemical assays where these derivatives are applied.

    Assay TypePurposeExample ApplicationReference
    ELISA-based Kinase AssayTo quantify the inhibition of a specific kinaseScreening for RET kinase inhibitors nih.gov
    TR-FRET AssayTo measure ligand-receptor binding and functionEvaluating RORC2 inverse agonists acs.org
    IL-17 Inhibition AssayTo validate functional activity in immune cellsConfirming the anti-inflammatory effect of RORC2 inhibitors acs.org
    DPPH/FRAP AssaysTo measure antioxidant and radical scavenging activityEvaluating the antioxidant capacity of benzamide derivatives nih.gov

    Structure Activity Relationship Sar Studies of 4 Cyano N Pyridin 3 Yl Benzamide Analogs

    Systematic Modification of the Benzamide (B126) Moiety and its Impact on Molecular Recognition and Interaction Profiles

    There is currently no publicly available research that systematically details the modification of the 4-cyanobenzamide (B1359955) portion of 4-Cyano-N-(pyridin-3-yl)benzamide and its subsequent impact on molecular interactions. SAR studies on other benzamide-containing molecules suggest that the cyano group at the 4-position is a key feature, likely acting as a hydrogen bond acceptor or participating in other electronic interactions within a biological target. Modifications, such as altering its position, replacing it with other electron-withdrawing or electron-donating groups, or changing the substitution pattern on the benzene (B151609) ring, would be critical in understanding its role in molecular recognition. However, specific data from such studies on this compound are not available.

    Analysis of Conformational Restriction and Flexible Linker Variations in Analog Design

    The amide bond connecting the benzoyl and pyridine (B92270) rings is a crucial linker that dictates the relative orientation of these two aromatic systems. Research into conformationally restricted analogs, for instance by introducing cyclic structures or rigid linkers, would provide valuable information about the bioactive conformation of this compound. Furthermore, exploring the effects of varying the length and flexibility of this linker could shed light on the optimal spatial arrangement for biological activity. At present, such conformational analyses and linker variation studies for this specific compound have not been published.

    Elucidation of Pharmacophore Models from Comprehensive SAR Data

    A pharmacophore model is a three-dimensional representation of the essential features responsible for a molecule's biological activity. The development of a robust pharmacophore model for this compound and its analogs would require comprehensive SAR data from a range of active and inactive compounds. This data would allow for the identification of key hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions. Given the absence of such extensive SAR data in the literature, a scientifically validated pharmacophore model for this compound cannot be constructed.

    Future Research Directions and Unaddressed Avenues for 4 Cyano N Pyridin 3 Yl Benzamide

    Development of Novel and Sustainable Synthetic Approaches and Catalyst Systems

    The synthesis of 4-Cyano-N-(pyridin-3-yl)benzamide and its analogs is a critical area for future innovation. While established methods exist, the development of more sustainable and efficient synthetic routes remains a priority. Future research will likely focus on the application of green chemistry principles, such as the use of environmentally benign solvents, atom-economical reactions, and energy-efficient processes.

    A significant area of exploration will be the design and implementation of novel catalyst systems. This could involve the use of earth-abundant metals, organocatalysts, or even biocatalysts to improve reaction yields, reduce waste, and enhance selectivity. For instance, the development of catalysts that can facilitate the direct C-H activation of the pyridine (B92270) ring for amidation would represent a major advancement over traditional multi-step procedures.

    Pursuit of Deeper Mechanistic Understanding of Observed Molecular Interactions and Biological Activities

    While the biological activities of this compound derivatives have been documented, a comprehensive mechanistic understanding of their interactions at the molecular level is still evolving. Future research will need to employ a combination of experimental and computational techniques to elucidate the precise binding modes of these compounds with their biological targets.

    Techniques such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy will be invaluable in providing high-resolution structural data of the compound in complex with proteins. This information, coupled with computational modeling and molecular dynamics simulations, can reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity. acs.org A deeper understanding of these interactions is crucial for the rational design of more potent and selective modulators of biological targets. acs.org

    Rational Design of Next-Generation Molecular Probes and Chemical Tools based on the this compound Scaffold

    The structural framework of this compound provides a versatile scaffold for the rational design of next-generation molecular probes and chemical tools. nih.govrsc.org By strategically modifying the core structure, researchers can develop compounds with tailored properties for specific applications in chemical biology and medicinal chemistry. rsc.org

    Future efforts in this area will likely focus on several key strategies:

    Fluorophore Conjugation: The incorporation of fluorescent moieties onto the this compound scaffold can lead to the development of fluorescent probes for imaging and sensing applications. rsc.orgnih.gov These probes could be used to visualize the localization and dynamics of their biological targets within living cells.

    Photoaffinity Labeling: The introduction of photoreactive groups would enable the creation of photoaffinity probes. These tools can be used to covalently label and identify the binding partners of the compound in complex biological systems.

    Bifunctional Molecules: The design of bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), based on this scaffold could lead to novel therapeutic strategies. These molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

    Integration with Advanced High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

    To fully understand the biological effects of this compound and its derivatives, future research must integrate this compound with advanced high-throughput screening (HTS) and "omics" technologies. HTS allows for the rapid screening of large compound libraries against a variety of biological targets, which can help to identify new activities and expand the therapeutic potential of this chemical scaffold. nih.govresearchgate.net

    Furthermore, the use of omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive, system-wide view of the cellular responses to treatment with these compounds. This approach can help to:

    Identify novel drug targets and off-target effects.

    Elucidate the mechanisms of action and resistance.

    Discover biomarkers for predicting treatment response.

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for 4-Cyano-N-(pyridin-3-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

    • Methodology : The synthesis typically involves coupling a pyridinylamine with a benzoyl chloride derivative. Key steps include:

    • Amidation : Reacting 4-cyanobenzoyl chloride with 3-aminopyridine under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C .
    • Purification : Column chromatography using silica gel with gradient elution (e.g., ethyl acetate/hexane) to isolate the product.
    • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours) improves yields (>75%). Monitoring by TLC or HPLC ensures purity (>95%) .

    Q. How can the structural integrity of this compound be confirmed post-synthesis?

    • Analytical Techniques :

    • X-ray Diffraction (XRD) : Resolve crystal structure to confirm bond angles and planarity of the benzamide-pyridine core .
    • Spectroscopy :
    • FT-IR : Validate amide C=O stretch (~1650 cm⁻¹) and cyano group (~2220 cm⁻¹).
    • NMR : ¹H NMR should show aromatic protons (δ 7.5–8.5 ppm) and amide NH (δ 10–11 ppm) .
    • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 238.1 .

    Advanced Research Questions

    Q. What strategies are effective for studying the biological activity of this compound, particularly in targeting inflammatory pathways?

    • Experimental Design :

    • In Vitro Assays : Use Th17 cells to assess IL-17 suppression, as structurally similar RORγt inverse agonists (e.g., 3-cyano-benzamide derivatives) inhibit IL-17 via RORC2 antagonism .
    • Binding Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD) to RORγt; compare with positive controls (e.g., TMP-778).
    • Selectivity Screening : Test against related nuclear receptors (RORA, RORB) to confirm isoform specificity .
      • Data Interpretation : Low nanomolar IC₅₀ values (<100 nM) suggest therapeutic potential, while high metabolic stability (t₁/₂ > 2 hours in liver microsomes) supports oral bioavailability .

    Q. How does this compound perform in coordination chemistry, and what applications exist for its metal complexes?

    • Coordination Studies :

    • Ligand Design : The pyridinyl and amide groups act as bidentate ligands. React with Co(II) or Cu(II) salts under solvothermal conditions (e.g., DMF/EtOH at 80°C) to form complexes like [Co(EDPB)Cl₂] (EDPB = ethene-linked bis-benzamide) .
    • Characterization : Single-crystal XRD reveals octahedral geometry; UV-Vis spectra show d-d transitions (λ = 500–600 nm).
      • Applications : These complexes exhibit photocatalytic activity in dye degradation (e.g., methylene blue under visible light) due to charge-transfer transitions .

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

    • Case Analysis : Conflicting IL-17 inhibition data may arise from:

    • Cellular Context : Primary Th17 cells vs. immortalized lines (e.g., EL4) differ in RORγt expression levels .
    • Structural Modifications : Substituents on the pyridine ring (e.g., trifluoromethyl vs. cyano) alter lipophilicity and receptor residence time .
      • Resolution Methods :
    • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., luciferase reporter gene assays).
    • Molecular Dynamics (MD) : Simulate ligand-receptor interactions to identify critical binding residues (e.g., His479 in RORγt) .

    Methodological Considerations

    Q. What in silico tools are suitable for predicting the physicochemical properties of this compound?

    • Computational Models :

    • Lipophilicity : Use Molinspiration or SwissADME to calculate logP (~2.1), indicating moderate membrane permeability.
    • Solubility : QSPR models predict aqueous solubility (~0.05 mg/mL), necessitating formulation with cyclodextrins or surfactants .
    • ADMET : ProTox-II predicts low hepatotoxicity (LD₅₀ > 1000 mg/kg) but potential CYP3A4 inhibition .

    Q. How can researchers optimize this compound for enhanced metabolic stability in preclinical models?

    • Strategies :

    • Isosteric Replacement : Replace the pyridine ring with pyrimidine to reduce CYP450-mediated oxidation .
    • Deuterium Incorporation : Substitute hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) to prolong t₁/₂ .
      • Validation : Conduct microsomal stability assays (human/rat liver microsomes) and compare AUC in pharmacokinetic studies .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.